molecular formula C10H9F3O3 B14244570 Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- CAS No. 352273-10-0

Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)-

Cat. No.: B14244570
CAS No.: 352273-10-0
M. Wt: 234.17 g/mol
InChI Key: CTQSJGNYAOXQJB-MRVPVSSYSA-N
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Description

Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- is a chemical compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- typically involves the esterification of 4,4,4-trifluoro-3-hydroxybutanoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4,4,4-Trifluoro-3-oxobutanoic acid, phenyl ester.

    Reduction: 4,4,4-Trifluoro-3-hydroxybutanol, phenyl ester.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxy and ester groups also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar structure but with an ethyl ester instead of a phenyl ester.

    Butanoic acid, 4,4,4-trifluoro-3-hydroxy-2-methyl-, methyl ester: Contains a methyl ester and an additional methyl group.

    3-Hydroxybutanoic acid: Lacks the trifluoromethyl group and phenyl ester, making it less reactive.

Uniqueness

Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- is unique due to the combination of the trifluoromethyl group, hydroxy group, and phenyl ester. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

352273-10-0

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

phenyl (3R)-4,4,4-trifluoro-3-hydroxybutanoate

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)8(14)6-9(15)16-7-4-2-1-3-5-7/h1-5,8,14H,6H2/t8-/m1/s1

InChI Key

CTQSJGNYAOXQJB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)C[C@H](C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(C(F)(F)F)O

Origin of Product

United States

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